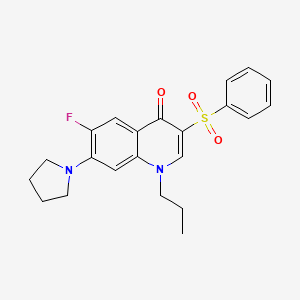

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a quinoline core substituted at positions 3, 6, 7, and 1. The 3-position features a benzenesulfonyl group, while the 6-position is fluorinated, the 7-position is modified with a pyrrolidinyl moiety, and the 1-position carries a propyl chain. Its molecular formula is C₂₂H₂₂FN₃O₃S (exact weight: 451.14 g/mol).

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-2-10-25-15-21(29(27,28)16-8-4-3-5-9-16)22(26)17-13-18(23)20(14-19(17)25)24-11-6-7-12-24/h3-5,8-9,13-15H,2,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQBQLSRIAPHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve:

Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Sulfonylation: The benzenesulfonyl group can be introduced using benzenesulfonyl chloride in the presence of a base like triethylamine.

Pyrrolidine Substitution: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzenesulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions.

Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Implications

- Sulfonyl vs. This could make the target compound more suitable for targets requiring polar interactions .

- Fluorine and Pyrrolidinyl Moieties : The 6-fluoro substituent in the target compound and its analogs likely enhances metabolic stability and bioavailability. The pyrrolidinyl group at position 7 may contribute to conformational flexibility or hydrogen bonding .

- Chlorine Substitution : Chlorinated analogs exhibit higher molecular weights and altered electronic properties, which could be advantageous for targets requiring halogen bonding but may compromise solubility .

Biological Activity

The compound 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 442.56 g/mol. The structure features a quinoline core with various functional groups that enhance its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for bacterial replication.

Anticancer Activity

Several studies have reported the anticancer potential of quinoline derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities typically range from 0.5 to 5 µM, indicating a potent effect compared to standard chemotherapeutic agents. The mechanism may involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells against oxidative stress and apoptosis induced by neurotoxic agents. The proposed mechanism involves the activation of antioxidant pathways and inhibition of pro-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, demonstrating strong activity against resistant strains .

Study 2: Anticancer Activity

In a study focused on breast cancer cell lines (MCF-7), this compound showed an IC50 value of approximately 2 µM. This study suggested that the compound induces apoptosis through caspase activation and downregulation of Bcl-2 proteins .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The sulfonamide group may facilitate binding to enzyme active sites, inhibiting their function.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways involved in cell growth and survival.

- Oxidative Stress Response : Activation of cellular antioxidant responses can protect against oxidative damage.

Q & A

Basic: What are the critical structural features of 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one that influence its pharmacological activity?

The compound's pharmacological activity is governed by:

- Benzenesulfonyl group : Enhances electron-withdrawing effects, improving target binding affinity (e.g., enzyme inhibition) .

- Fluoro substituent : Increases metabolic stability and bioavailability by reducing oxidative degradation .

- Propyl chain : Modulates lipophilicity, influencing membrane permeability and pharmacokinetics .

- Pyrrolidinyl moiety : Introduces conformational rigidity, potentially improving selectivity for biological targets .

Methodological Insight : Computational docking studies (e.g., AutoDock Vina) combined with crystallographic data (refined via SHELXL ) can validate structure-activity relationships (SAR).

Basic: What synthetic methodologies are commonly employed for the preparation of this quinolinone derivative?

Key steps include:

Quinolinone core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions .

Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group .

Fluorination : Electrophilic fluorination using Selectfluor® or similar reagents .

Pyrrolidinyl substitution : Nucleophilic aromatic substitution (SNAr) with pyrrolidine under controlled temperature (60–80°C) .

Optimization Tip : Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and minimize side reactions .

Advanced: How can researchers optimize the multi-step synthesis of this compound to address low yields in the final cyclization step?

Low yields in cyclization often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst screening : Transition metals (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) can accelerate ring closure .

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require strict moisture control .

- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) prevents premature decomposition of intermediates .

Data Analysis : Design-of-experiment (DoE) software (e.g., MODDE®) can model interactions between variables (temperature, solvent, catalyst) .

Advanced: What analytical techniques are recommended for resolving contradictions in reported biological activity data for this compound across different studies?

Contradictions may stem from assay variability or impurities. Use:

- Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based) and cell viability (MTT assay) to cross-validate activity .

- Purity verification : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR confirm structural integrity and rule out degradation .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .

Case Study : A 2025 study resolved conflicting IC₅₀ values by identifying residual DMSO in assay buffers as a confounding factor .

Advanced: How does the substitution pattern on the quinolinone core (e.g., benzenesulfonyl vs. methylbenzenesulfonyl) impact target selectivity in enzyme inhibition assays?

Substituent effects are evaluated via:

- Steric maps : Molecular dynamics (MD) simulations quantify steric clashes with enzyme active sites .

- Electronic profiling : Density functional theory (DFT) calculates partial charges to predict hydrogen-bonding interactions .

Example : Methylbenzenesulfonyl analogs showed reduced Topoisomerase II inhibition due to increased steric bulk, while unsubstituted benzenesulfonyl derivatives retained activity .

Advanced: What strategies are effective for crystallizing this compound to obtain high-resolution structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.